

# Ociperlimab: A Comparative Analysis of Efficacy Across Diverse Cancer Indications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Ociperlimab (BGB-A1217), an investigational humanized monoclonal antibody, is at the forefront of a new wave of cancer immunotherapies targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). As a key inhibitory immune checkpoint, TIGIT's blockade is a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive cross-validation of Ociperlimab's efficacy in various cancer types, juxtaposed with current standards of care and other anti-TIGIT therapies in development. Detailed experimental data, protocols, and visual representations of key pathways and workflows are presented to offer a thorough comparative analysis for the scientific community.

#### **Mechanism of Action: The TIGIT/PVR Pathway**

Ociperlimab functions by binding to TIGIT on immune cells, primarily T cells and Natural Killer (NK) cells, thereby preventing its interaction with its ligand, the poliovirus receptor (PVR or CD155), which is often overexpressed on tumor cells. This blockade disrupts the immunosuppressive signals mediated by TIGIT, leading to enhanced T cell and NK cell activity against cancerous cells. The following diagram illustrates this signaling pathway.





Click to download full resolution via product page

Caption: The TIGIT/PVR signaling pathway and the mechanism of action of Ociperlimab.

### **Cross-Validation of Efficacy in Key Cancer Types**

Ociperlimab, primarily in combination with the anti-PD-1 antibody tislelizumab, has been evaluated in a range of solid tumors. This section details the clinical trial findings in non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), biliary tract cancer (BTC), and gastric/gastroesophageal junction cancer (GC/GEJ), comparing its performance against standard-of-care and other investigational anti-TIGIT agents.



#### **Non-Small Cell Lung Cancer (NSCLC)**

Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (≥50%), immunotherapy with PD-1/PD-L1 inhibitors like pembrolizumab, atezolizumab, or cemiplimab is the standard first-line treatment. For patients with lower or no PD-L1 expression, a combination of platinum-based chemotherapy and a PD-1/PD-L1 inhibitor is typically used.

Ociperlimab Clinical Data: The AdvanTIG-105 trial is a phase 1 study that has evaluated Ociperlimab in combination with tislelizumab in patients with advanced solid tumors, including a cohort with NSCLC.

Comparative Analysis: The following table summarizes the efficacy of Ociperlimab in combination with tislelizumab compared to other anti-TIGIT antibodies in first-line treatment of PD-L1-high NSCLC.



| Treatment<br>Arm                       | Trial Name        | N   | ORR (%) | mPFS<br>(months) | mOS<br>(months) |
|----------------------------------------|-------------------|-----|---------|------------------|-----------------|
| Ociperlimab +<br>Tislelizumab          | AdvanTIG-<br>105  | -   | -       | -                | -               |
| Tiragolumab<br>+<br>Atezolizumab       | SKYSCRAPE<br>R-01 | 534 | -       | -                | 22.9[1]         |
| Placebo +<br>Atezolizumab              | SKYSCRAPE<br>R-01 | 534 | -       | -                | 16.7[1]         |
| Domvanalima<br>b +<br>Zimberelimab     | ARC-7             | 150 | 41      | 12.0             | -               |
| Zimberelimab<br>Monotherapy            | ARC-7             | 150 | 27      | 5.4              | -               |
| Vibostolimab<br>+<br>Pembrolizum<br>ab | KEYVIBE-<br>002   | 255 | -       | 5.6              | 10.2            |
| Docetaxel                              | KEYVIBE-<br>002   | 255 | -       | 3.2              | 8.8             |

Experimental Workflow for a Typical Phase 2/3 NSCLC Trial:



Click to download full resolution via product page



Caption: A generalized experimental workflow for a randomized phase 2/3 clinical trial in NSCLC.

### **Small Cell Lung Cancer (SCLC)**

Standard of Care: For limited-stage SCLC (LS-SCLC), the standard of care is concurrent chemoradiotherapy (cCRT), typically with cisplatin and etoposide.[2][3][4][5] For extensive-stage SCLC (ES-SCLC), the standard first-line treatment is a combination of chemotherapy (cisplatin or carboplatin plus etoposide) with a PD-L1 inhibitor such as atezolizumab or durvalumab.

Ociperlimab Clinical Data: The AdvanTIG-204 trial, a phase 2 study, investigated Ociperlimab in combination with tislelizumab and cCRT in patients with untreated LS-SCLC.

Comparative Analysis: The table below presents the results from the AdvanTIG-204 trial.

| Treatment<br>Arm                                   | Trial Name       | N  | ORR (%) | mPFS<br>(months) | mOS<br>(months)          |
|----------------------------------------------------|------------------|----|---------|------------------|--------------------------|
| Ociperlimab +<br>Tislelizumab<br>+ cCRT (Arm<br>A) | AdvanTIG-<br>204 | 41 | 85.4    | 12.6             | Not<br>Reached[6]<br>[7] |
| Tislelizumab<br>+ cCRT (Arm<br>B)                  | AdvanTIG-<br>204 | 42 | 88.1    | 13.2             | Not<br>Reached[6]<br>[7] |
| cCRT alone<br>(Arm C)                              | AdvanTIG-<br>204 | 43 | 76.7    | 9.5              | Not<br>Reached[6]<br>[7] |

In this study, the addition of tislelizumab to cCRT showed a trend towards improved PFS and ORR compared to cCRT alone. However, the further addition of Ociperlimab did not appear to provide a detectable improvement over tislelizumab plus cCRT.[6]

Other Anti-TIGIT Therapies in SCLC: The phase 3 SKYSCRAPER-02 trial evaluated tiragolumab in combination with atezolizumab and chemotherapy in untreated ES-SCLC. The



study did not meet its co-primary endpoints of progression-free survival and overall survival.[8] Similarly, the phase 3 KEYVIBE-008 trial investigating vibostolimab and pembrolizumab with chemotherapy in ES-SCLC was terminated due to futility.[9]

#### **Biliary Tract Cancer (BTC)**

Standard of Care: The standard first-line treatment for advanced BTC is the combination of gemcitabine and cisplatin chemotherapy.[10][11][12]

Ociperlimab Clinical Data: The ZSAB-TOP trial, a single-arm, multicenter, phase 2 study, evaluated the efficacy and safety of first-line tislelizumab plus Ociperlimab and gemcitabine plus cisplatin (GemCis) in advanced BTC.

Efficacy Results from the ZSAB-TOP Trial:

| Endpoint                       | Result                                     |  |
|--------------------------------|--------------------------------------------|--|
| Confirmed ORR (cORR)           | 51.2% (95% CI: 35.1–67.1)[13]              |  |
| cORR in TIGIT+/PD-L1+ patients | 75.0% (95% CI: 47.6–92.7)[13]              |  |
| Median PFS                     | 7.7 months (95% CI: 6.0–9.4)[13]           |  |
| Median OS                      | 17.4 months (95% CI: 11.7-not reached)[13] |  |

The confirmed ORR of 51.2% in the ZSAB-TOP trial achieved statistical superiority compared to a historical ORR of 25% with GemCis alone.[13]

#### Gastric/Gastroesophageal Junction (GEJ) Cancer

Standard of Care: First-line treatment for HER2-negative advanced or metastatic gastric or GEJ adenocarcinoma typically involves a platinum and fluoropyrimidine doublet chemotherapy. [14][15] For tumors expressing PD-L1, the addition of an immune checkpoint inhibitor like nivolumab or pembrolizumab to chemotherapy is a standard option.[16]

Ociperlimab Clinical Data: Cohort 9 of the AdvanTIG-105 phase 1b dose-expansion study assessed Ociperlimab in combination with tislelizumab and chemotherapy in patients with stage IV gastric or GEJ cancer.



Efficacy Results from AdvanTIG-105 (Cohort 9):

| Endpoint   | All Patients (N=59) | PD-L1 TAP ≥5%<br>(n=27) | PD-L1 TAP <5%<br>(n=28) |
|------------|---------------------|-------------------------|-------------------------|
| ORR        | 57.6%               | 63.0%                   | 57.1%                   |
| DCR        | 86.4%               | 85.2%                   | 85.7%                   |
| Median DoR | 8.1 months          | 8.4 months              | 4.7 months              |
| Median PFS | 7.3 months          | -                       | -                       |

Data presented at ASCO Breakthrough 2023 and in a BeOne Medical Information publication. [17]

Comparative Data for Other Anti-TIGITs in Gastric Cancer: The phase 2 EDGE-Gastric study is evaluating the anti-TIGIT antibody domvanalimab in combination with the anti-PD-1 antibody zimberelimab and chemotherapy. In one arm of the study, the combination of domvanalimab, zimberelimab, and FOLFOX chemotherapy demonstrated a confirmed ORR of 59% and a median PFS of 12.9 months.[1]

# Experimental Protocols AdvanTIG-204 (Ociperlimab in LS-SCLC)

- Study Design: A phase 2, multicenter, randomized, 3-arm, open-label study.[2][7]
- Patient Population: Treatment-naïve patients with LS-SCLC.[2][7]
- Randomization (1:1:1):
  - Arm A: Ociperlimab (900 mg IV Q3W) + Tislelizumab (200 mg IV Q3W) + cCRT for 4 cycles, followed by Ociperlimab + Tislelizumab.[7]
  - Arm B: Tislelizumab (200 mg IV Q3W) + cCRT for 4 cycles, followed by Tislelizumab.[7]
  - Arm C: cCRT for 4 cycles.[7]



- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.
   [7]
- Key Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR),
   Overall Survival (OS), and safety.

#### **ZSAB-TOP** (Ociperlimab in BTC)

- Study Design: A single-arm, multicenter, phase 2 study.[13]
- Patient Population: Patients with advanced biliary tract cancer.[13]
- Treatment Regimen: Tislelizumab (200 mg) and Ociperlimab (900 mg) on day 1, in combination with cisplatin (25 mg/m²) and gemcitabine (1000 mg/m²) on days 1 and 8 of a 21-day cycle for a maximum of eight cycles. Tislelizumab and Ociperlimab were continued until unacceptable toxicity or disease progression.[13]
- Primary Endpoint: Confirmed Objective Response Rate (ORR) evaluated by the investigator,
   compared with a historical ORR of 25% with GemCis.[13]
- Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR),
   Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]

## AdvanTIG-105 (Cohort 9 - Ociperlimab in GC/GEJ Cancer)

- Study Design: A phase 1b, open-label, dose-expansion study.[6][12]
- Patient Population: Patients with stage IV gastric or gastroesophageal junction adenocarcinoma who had not received prior therapy for metastatic disease and were HER2negative.[4]
- Treatment Regimen: Ociperlimab (900 mg IV Q3W) + Tislelizumab (200 mg IV Q3W) + chemotherapy.[4]
- Primary Endpoint: Investigator-assessed Overall Response Rate (ORR) per RECIST v1.1.[4]
   [6]



Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR),
 Disease Control Rate (DCR), and safety.[4][6]

#### Conclusion

Ociperlimab, in combination with the anti-PD-1 antibody tislelizumab, has demonstrated promising anti-tumor activity across a range of solid tumors. In advanced biliary tract cancer and gastric/GEJ cancer, the addition of Ociperlimab to standard chemo-immunotherapy regimens has shown encouraging response rates and survival outcomes in early phase trials. However, in limited-stage small cell lung cancer, the addition of Ociperlimab to tislelizumab and chemoradiotherapy did not show a detectable improvement in efficacy.

The landscape of anti-TIGIT therapies is rapidly evolving, with several agents in late-stage development. While some trials of other anti-TIGIT antibodies have yielded disappointing results in certain settings, the field remains optimistic about the potential of this class of drugs. Further randomized, controlled trials are necessary to definitively establish the clinical benefit of Ociperlimab and to identify the patient populations most likely to respond to this novel immunotherapy. The data presented in this guide offer a valuable comparative resource for researchers and clinicians as they navigate this dynamic area of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gene.com [gene.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Limited-Stage Small Cell Lung Cancer: Current Chemoradiotherapy Treatment Paradigms
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. ascopubs.org [ascopubs.org]



- 7. beonemedinfo.com [beonemedinfo.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Current standards for clinical management of small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. First-line systemic therapy for advanced gastric cancer: a systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Chemotherapy for Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. cgtlive.com [cgtlive.com]
- To cite this document: BenchChem. [Ociperlimab: A Comparative Analysis of Efficacy Across Diverse Cancer Indications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#cross-validation-of-ociperlimab-s-efficacy-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com